1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride
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Overview
Description
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride is a chemical compound with the molecular formula C10H16N2OS.2HCl and a molecular weight of 285.24 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methoxymethyl group and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride typically involves the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Substitution with methoxymethyl group: The thiophene ring is then substituted with a methoxymethyl group using appropriate reagents and conditions.
Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the substituted thiophene ring.
Formation of the dihydrochloride salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with enzymes or other proteins involved in cellular processes .
Comparison with Similar Compounds
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[5-(methylthio)thiophen-3-yl]piperazine dihydrochloride: This compound has a methylthio group instead of a methoxymethyl group, which may result in different chemical and biological properties.
1-[5-(methoxymethyl)thiophen-3-yl]piperidine dihydrochloride: This compound has a piperidine ring instead of a piperazine ring, which may affect its interaction with molecular targets and its overall activity.
Properties
CAS No. |
2567504-27-0 |
---|---|
Molecular Formula |
C10H18Cl2N2OS |
Molecular Weight |
285.2 |
Purity |
95 |
Origin of Product |
United States |
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